(4E)-hex-4-en-1-yl methanesulfonate
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Overview
Description
(4E)-hex-4-en-1-yl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are esters of methanesulfonic acid and are known for their role as intermediates in organic synthesis. This compound is characterized by the presence of a hex-4-en-1-yl group attached to a methanesulfonate moiety, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-hex-4-en-1-yl methanesulfonate typically involves the reaction of hex-4-en-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Hex-4-en-1-ol+Methanesulfonyl chloride→(4E)-hex-4-en-1-yl methanesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(4E)-hex-4-en-1-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hex-4-en-1-yl group can be subjected to oxidation and reduction reactions to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or osmium tetroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, products can range from alcohols to carboxylic acids.
Scientific Research Applications
(4E)-hex-4-en-1-yl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in the manufacturing of polymers and resins.
Mechanism of Action
The mechanism of action of (4E)-hex-4-en-1-yl methanesulfonate involves the nucleophilic attack on the methanesulfonate group, leading to the formation of a new covalent bond and the release of the methanesulfonate anion. This reaction is facilitated by the good leaving group properties of the methanesulfonate moiety. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Hexyl methanesulfonate: Similar structure but lacks the double bond in the hexyl chain.
Butyl methanesulfonate: Shorter alkyl chain compared to (4E)-hex-4-en-1-yl methanesulfonate.
Octyl methanesulfonate: Longer alkyl chain compared to this compound.
Uniqueness
This compound is unique due to the presence of the double bond in the hexyl chain, which provides additional reactivity and versatility in chemical reactions. This structural feature allows for a broader range of applications compared to its saturated counterparts.
Properties
CAS No. |
60653-76-1 |
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Molecular Formula |
C7H14O3S |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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